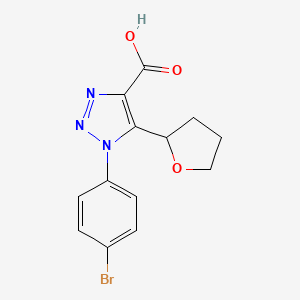
1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole-containing carboxylic acids. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antifungal activity by inhibiting the growth of Candida albicans. Moreover, this compound has been reported to possess antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its ease of synthesis. Moreover, this compound is relatively stable and can be stored for a long time. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid. One of the potential directions is the development of new derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of this compound in more detail. Moreover, this compound can be used as a building block for the synthesis of new materials with potential applications in various fields.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. One of the most common methods is the Huisgen 1,3-dipolar cycloaddition reaction between 4-bromophenyl azide and tetrahydrofuran-2-yl acetylene followed by the hydrolysis of the resulting compound. Another method involves the reaction of 4-bromobenzylamine with tetrahydrofuran-2-carbaldehyde followed by the cyclization of the resulting compound with sodium azide and copper sulfate.
Scientific Research Applications
1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to possess anti-inflammatory and antioxidant properties. Moreover, this compound has been used as a building block for the synthesis of various bioactive molecules.
properties
IUPAC Name |
1-(4-bromophenyl)-5-(oxolan-2-yl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)11(13(18)19)15-16-17/h3-6,10H,1-2,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGPADYBWJFXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=C(N=NN2C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)
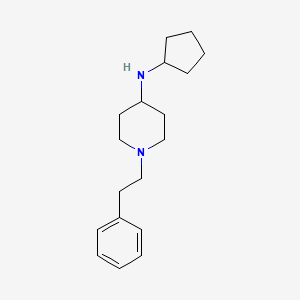
![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
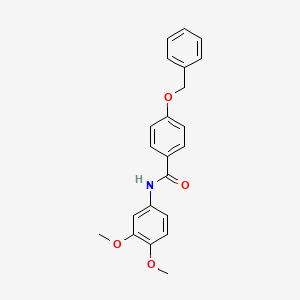
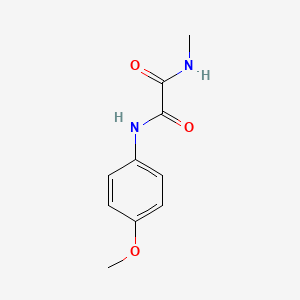
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)
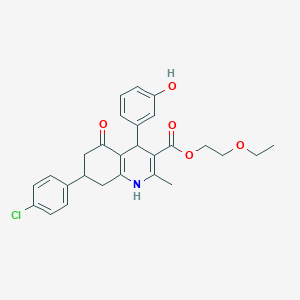
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5183592.png)
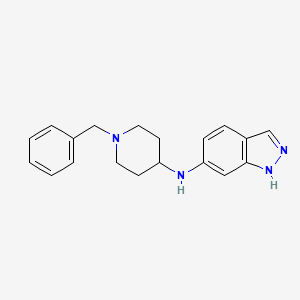
![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)